molecular formula C11H15NOS B13844667 (2-Aminothiophen-3-yl)-cyclohexylmethanone

(2-Aminothiophen-3-yl)-cyclohexylmethanone

Cat. No.: B13844667
M. Wt: 209.31 g/mol
InChI Key: WMGIVYXAGXZPSA-UHFFFAOYSA-N
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Description

(2-Aminothiophen-3-yl)-cyclohexylmethanone is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminothiophen-3-yl)-cyclohexylmethanone typically involves the cyclization of 2-amino-3-aroylthiophenes. One common method includes the reaction of 2-aminothiophenes with cyclohexylmethanone under specific conditions . The reaction may require the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Aminothiophen-3-yl)-cyclohexylmethanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

(2-Aminothiophen-3-yl)-cyclohexylmethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Aminothiophen-3-yl)-cyclohexylmethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-Aminothiophen-3-yl)-cyclohexylmethanone include:

    2-Aminothiophenes: These compounds share the thiophene ring structure with an amino group at the 2-position.

    Cyclohexylmethanones: These compounds share the cyclohexylmethanone moiety.

Uniqueness

This compound is unique due to the combination of the thiophene ring and the cyclohexylmethanone moiety. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

(2-aminothiophen-3-yl)-cyclohexylmethanone

InChI

InChI=1S/C11H15NOS/c12-11-9(6-7-14-11)10(13)8-4-2-1-3-5-8/h6-8H,1-5,12H2

InChI Key

WMGIVYXAGXZPSA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=C(SC=C2)N

Origin of Product

United States

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